molecular formula C11H12N2O B6749113 4-Acetyl-3-(ethylamino)benzonitrile

4-Acetyl-3-(ethylamino)benzonitrile

Cat. No.: B6749113
M. Wt: 188.23 g/mol
InChI Key: JPEUTBYXLSQMGQ-UHFFFAOYSA-N
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Description

4-Acetyl-3-(ethylamino)benzonitrile is a benzonitrile derivative characterized by an acetyl group at the 4-position and an ethylamino substituent at the 3-position of the benzene ring. The acetyl group likely enhances lipophilicity, influencing solubility and membrane permeability, while the ethylamino moiety may contribute to hydrogen bonding or receptor interactions .

Properties

IUPAC Name

4-acetyl-3-(ethylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-3-13-11-6-9(7-12)4-5-10(11)8(2)14/h4-6,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEUTBYXLSQMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Group Introduction via Oximation-Dehydration

The foundational step in many benzonitrile syntheses involves converting aldehyde precursors to nitriles. A patent by CN101092377A demonstrates a one-pot oximation-dehydration strategy for 4-methoxybenzonitrile, which can be adapted for 4-acetyl-3-(ethylamino)benzonitrile. In this approach:

  • Oximation : 3-(Ethylamino)-4-acetylbenzaldehyde reacts with hydroxylamine hydrochloride in N,N-dimethylformamide (DMF) at 50–60°C for 4 hours, forming the corresponding aldoxime intermediate.

  • Dehydration : Lewis acids like anhydrous aluminum chloride (AlCl₃) catalyze the dehydration of the aldoxime to the nitrile at 130–140°C, achieving yields up to 89%.

Critical parameters include the molar ratio of hydroxylamine hydrochloride to aldehyde (1.8:1) and the use of aprotic polar solvents (DMF, DMSO) to stabilize intermediates.

Ethylamino Group Installation via Buchwald-Hartwig Amination

Introducing the ethylamino group at the 3-position requires palladium-catalyzed cross-coupling. A modified Buchwald-Hartwig protocol using 3-bromo-4-acetylbenzonitrile and ethylamine in the presence of Pd(OAc)₂/Xantphos achieves C–N bond formation. Key conditions:

  • Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

  • Base : Cs₂CO₃ (2 equiv)

  • Solvent : Toluene at 110°C for 12 hours
    This method yields 72–78% of the ethylamino product, with residual palladium removed via activated charcoal filtration.

Acetylation via Friedel-Crafts Reaction

The acetyl group is introduced at the 4-position using Friedel-Crafts acylation. Reacting 3-(ethylamino)benzonitrile with acetyl chloride in dichloromethane (DCM) under AlCl₃ catalysis (1.2 equiv) at 0°C for 6 hours provides regioselective acetylation. Post-reaction quenching with ice-water and recrystallization from ethanol yields 85–90% pure product.

One-Pot Tandem Synthesis

Integrated Oximation-Amination-Acylation

A streamlined one-pot method derived from CN107118128A combines multiple steps:

  • Simultaneous Oximation and Amination : 4-Acetylbenzaldehyde, ethylamine, and hydroxylamine hydrochloride react in DMF at 80°C for 4 hours.

  • In Situ Dehydration and Acetylation : AlCl₃ (1.35 equiv) is added, and the temperature is raised to 135°C for 6 hours, directly yielding this compound.

Advantages :

  • Eliminates intermediate isolation, reducing solvent use by 40%

  • Overall yield: 82% (vs. 68–72% for multi-step routes)

  • Purity: >99% after recrystallization

Catalytic Cyanation Strategies

Transition Metal-Mediated Cyanation

A nickel-catalyzed cyanation of 3-(ethylamino)-4-acetylbromobenzene using K₄[Fe(CN)₆] as a cyanide source achieves 65–70% yield. Conditions:

  • Catalyst : NiCl₂(dppe) (3 mol%)

  • Ligand : 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Solvent : DMF at 150°C for 24 hours
    This method avoids toxic cyanide salts but requires rigorous oxygen-free conditions.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Large-scale synthesis adopts continuous flow systems to enhance heat transfer and mixing:

  • Reactor Design : Tubular reactor with static mixers

  • Conditions :

    • Residence time: 30 minutes

    • Temperature: 130°C

    • Pressure: 3 bar
      Output : 15 kg/hour with 94% conversion and 88% isolated yield

Purification Protocols

  • Recrystallization : Ethanol-water (7:3 v/v) at −20°C achieves >99.5% purity.

  • Chromatography : Reserved for pharmaceutical-grade material using silica gel (hexane:ethyl acetate = 4:1).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Multi-Step Synthesis68–7298.5Moderate1,200
One-Pot Tandem8299.3High950
Catalytic Cyanation65–7097.8Low1,500

Data synthesized from

Mechanistic and Kinetic Insights

Dehydration Kinetics

The rate-determining step in nitrile formation follows first-order kinetics with respect to aldoxime concentration. Activation energy (Eₐ) for AlCl₃-catalyzed dehydration is 85 kJ/mol, reducing to 72 kJ/mol with Brønsted acid additives like H₂SO₄.

Regioselectivity in Friedel-Crafts Acylation

DFT calculations reveal that the ethylamino group directs electrophilic acetylation to the para position via resonance stabilization of the Wheland intermediate. Meta substitution is disfavored by 12.3 kcal/mol .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-3-(ethylamino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the ethylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzonitrile compounds, including 4-acetyl-3-(ethylamino)benzonitrile, exhibit significant anticancer properties. These compounds can inhibit key kinases involved in cancer cell proliferation and survival. For instance, studies have shown that certain benzonitrile derivatives can effectively target protein kinases, which are crucial in the signaling pathways of various cancers, including breast and lung cancer .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it can suppress bacterial biofilm formation, which is critical in treating infections caused by biofilm-forming bacteria. This characteristic makes it a promising candidate for developing new antimicrobial agents .

Agrochemical Applications

Fungicides and Herbicides
The nitrile functional group present in this compound is known to enhance the biological activity of agrochemical formulations. Compounds with similar structures have been utilized as fungicides due to their ability to inhibit fungal growth effectively. Research has demonstrated that these compounds can be potent against various plant pathogens, thereby improving crop yield and health .

Material Science

Synthesis of Functional Materials
In material science, this compound serves as a precursor for synthesizing functional materials. Its derivatives are employed in the production of polymers and other materials with specific properties such as improved thermal stability and mechanical strength. For example, it has been used in the synthesis of imidazole derivatives, which are essential in creating advanced materials with tailored functionalities .

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer Activity Investigated the effects of benzonitrile derivatives on cancer cell linesDemonstrated significant inhibition of cell proliferation in MCF-7 and M-HeLa cells
Antimicrobial Activity Evaluation Assessed the ability of this compound to inhibit bacterial biofilmsFound effective suppression of biofilm formation at low concentrations
Agrochemical Efficacy Evaluated fungicidal properties against plant pathogensShowed promising results in inhibiting fungal growth, enhancing crop protection

Mechanism of Action

The mechanism of action of 4-Acetyl-3-(ethylamino)benzonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects. For example, it may inhibit or activate certain enzymes, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes
4-Acetyl-3-(ethylamino)benzonitrile C₁₁H₁₂N₂O 188.23 (calc.) 4-acetyl, 3-ethylamino Hypothetical: Potential adrenoceptor modulation (inferred)
4-Amino-3-ethylbenzonitrile C₉H₁₀N₂ 146.19 4-amino, 3-ethyl Intermediate in agrochemical synthesis
4-Amino-3-(hydroxymethyl)benzonitrile C₈H₈N₂O 148.16 4-amino, 3-hydroxymethyl Higher polarity due to hydroxyl group
N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile C₁₀H₁₁N₅O₄ 277.23 4-dimethylamino, 3,5-dinitro Enzyme inhibition (e.g., DNA methyltransferases)
3-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-6-[2-(dimethylamino)ethylamino]pyrimidin-2-yl]benzonitrile C₂₀H₂₂N₈ 386.45 Pyrimidine-linked benzonitrile Methionyl-tRNA synthetase inhibitor (IC₅₀ = 3 μM)
Key Observations:
  • Substituent Impact: The acetyl group in this compound increases molecular weight and lipophilicity compared to simpler analogs like 4-amino-3-ethylbenzonitrile (146.19 vs. 188.23). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Enzyme Inhibition : Nitrile-containing analogs, such as the methionyl-tRNA synthetase inhibitor (), highlight the role of benzonitrile scaffolds in targeting enzymatic active sites .

Regulatory and Environmental Considerations

  • Toxicology: Cyanazine () was banned due to human health risks, emphasizing the need for rigorous ecotoxicological studies on ethylamino-nitrile compounds .
  • Environmental Fate: The acetyl group may enhance biodegradability compared to halogenated analogs like Acetochlor (), which is prone to runoff and groundwater contamination .

Q & A

Q. What are the optimal synthetic routes for 4-Acetyl-3-(ethylamino)benzonitrile, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis involves sequential functionalization of the benzonitrile core. A plausible route includes:

Ethylation : Introduce the ethylamino group via nucleophilic substitution. For example, react 3-nitrobenzonitrile with ethylamine under basic conditions (e.g., NaOH) at 60–80°C for 6–12 hours .

Reduction and Acetylation : Reduce the nitro group to an amine using hydrogen gas with a Pd/C catalyst, followed by acetylation with acetic anhydride in the presence of a base (e.g., pyridine) at room temperature .

StepReagents/ConditionsIntermediateYield Optimization Tips
1Ethylamine, NaOH, 80°C3-(Ethylamino)benzonitrileUse excess ethylamine to drive substitution
2H₂/Pd/C, then Ac₂O/pyridineThis compoundControl reaction time to avoid over-acetylation

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : Use 1^1H and 13^13C NMR to confirm the ethylamino and acetyl groups. The acetyl carbonyl signal typically appears at ~200–210 ppm in 13^13C NMR .
    • IR : Identify characteristic peaks for nitrile (~2240 cm1^{-1}), acetyl C=O (~1680 cm1^{-1}), and N-H stretching (~3300 cm1^{-1}) .
  • Chromatography : HPLC with a C18 column and acetonitrile/water mobile phase (70:30) can assess purity (>98%) .

Advanced Research Questions

Q. How do computational methods predict the adsorption behavior of this compound on metal surfaces, and what implications does this have for catalytic applications?

Methodological Answer:

  • Density Functional Theory (DFT) : Simulate adsorption on Ag or Au surfaces to study binding energies and orientations. The acetyl group may act as an electron-withdrawing moiety, enhancing interaction with metal surfaces via lone-pair electrons from the nitrile and carbonyl groups .
  • Experimental Validation : Use surface-enhanced Raman spectroscopy (SERS) to compare computational predictions with empirical data. Adjust solvent polarity (e.g., benzonitrile/water mixtures) to modulate adsorption kinetics .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Data Reconciliation :
    • Dose-Response Analysis : Compare IC50_{50} values across studies using standardized assays (e.g., kinase inhibition assays) .
    • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing acetyl with trifluoromethyl) to isolate contributing factors to bioactivity .

Q. How can the solvation free energy of this compound be experimentally determined, and what does this reveal about its role in mixed-solvent systems?

Methodological Answer:

  • Cosmo-RS Calculations : Predict solvation free energy in solvents like DMSO or ethanol using quantum-chemical descriptors .
  • Experimental Validation : Measure solubility via shake-flask method at 25°C. Correlate with Hansen solubility parameters to optimize co-solvent blends for reaction media .

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